molecular formula C13H14I3NO4 B13830146 3'-Ethoxy-N-methyl-2',4',6'-triiodosuccinanilic acid CAS No. 37938-65-1

3'-Ethoxy-N-methyl-2',4',6'-triiodosuccinanilic acid

Cat. No.: B13830146
CAS No.: 37938-65-1
M. Wt: 628.97 g/mol
InChI Key: SCPFWZCJUMXPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid is a complex organic compound characterized by the presence of ethoxy, methyl, and triiodo groups attached to a succinanilic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid typically involves multiple steps, starting with the preparation of the succinanilic acid core. The introduction of the ethoxy and methyl groups is achieved through specific alkylation reactions, while the triiodo groups are introduced via iodination reactions. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the controlled iodination of the succinanilic acid derivative, followed by purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can be used to remove the iodine atoms or modify the ethoxy and methyl groups.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups in place of the iodine atoms.

Scientific Research Applications

3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which are known to enhance contrast in imaging techniques.

    Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of 3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms can enhance the compound’s ability to bind to these targets, potentially leading to biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid include other iodinated succinanilic acid derivatives and compounds with similar functional groups, such as:

  • 3’-Methoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid
  • 3’-Ethoxy-N-ethyl-2’,4’,6’-triiodosuccinanilic acid
  • 3’-Ethoxy-N-methyl-2’,4’,6’-diiodosuccinanilic acid

Uniqueness

The uniqueness of 3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of three iodine atoms, in particular, enhances its potential for use in diagnostic imaging and other applications where high atomic number elements are advantageous.

Properties

CAS No.

37938-65-1

Molecular Formula

C13H14I3NO4

Molecular Weight

628.97 g/mol

IUPAC Name

4-(3-ethoxy-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C13H14I3NO4/c1-3-21-13-8(15)6-7(14)12(11(13)16)17(2)9(18)4-5-10(19)20/h6H,3-5H2,1-2H3,(H,19,20)

InChI Key

SCPFWZCJUMXPGC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1I)N(C)C(=O)CCC(=O)O)I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.